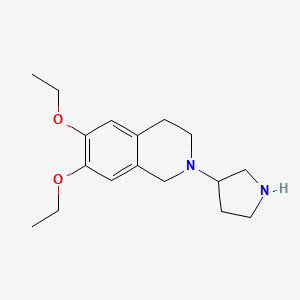

6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 508241-25-6) is a tetrahydroisoquinoline (THIQ) derivative characterized by diethoxy substitutions at positions 6 and 7 and a pyrrolidin-3-yl group at position 2 of the THIQ scaffold. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.353 g/mol . The compound is structurally related to neuroactive and receptor-targeting THIQ derivatives but distinguishes itself through its ethoxy substituents and pyrrolidine moiety.

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

6,7-diethoxy-2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C17H26N2O2/c1-3-20-16-9-13-6-8-19(15-5-7-18-11-15)12-14(13)10-17(16)21-4-2/h9-10,15,18H,3-8,11-12H2,1-2H3 |

InChI Key |

VDMWFSPJIWXZQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2CN(CCC2=C1)C3CCNC3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of Ethoxy Groups: The ethoxy groups at positions 6 and 7 can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Substituted isoquinoline or pyrrolidine derivatives.

Scientific Research Applications

6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Therapeutic Potential vs. Toxicity

- Antifungal Activity : The target compound’s pyrrolidine substituent contrasts with the C11-alkyl chains in antifungal THIQs, likely reducing ergosterol biosynthesis inhibition .

- Neurotoxicity Profile : Structural similarities to N-methyl-THIQs (e.g., shared THIQ core) warrant caution, but the absence of N-methylation and diethoxy (vs. dihydroxy) groups may reduce oxidative conversion to toxic ions .

Biological Activity

6,7-Diethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound within the tetrahydroisoquinoline class. Its unique structure, characterized by a pyrrolidine ring and diethoxy substitutions at the 6 and 7 positions, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | KGKXXXAZABPAGU-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors. The precise mechanisms remain under investigation but suggest implications in neurological and cognitive functions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on butyrylcholinesterase (BChE). For instance, studies have shown that certain tetrahydroisoquinoline derivatives can selectively inhibit BChE with IC50 values in the low micromolar range (e.g., 2.68 ± 0.28 μM) . This inhibition is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties against amyloid-beta (Aβ) toxicity. In vitro studies demonstrated that it could protect SH-SY5Y neuronal cells from Aβ-induced toxicity. The viability of treated cells significantly increased compared to untreated controls after exposure to Aβ .

Study on Selective BChE Inhibitors

In a study focused on optimizing BChE inhibitors derived from tetrahydroisoquinolines, researchers synthesized various analogs to evaluate their inhibitory activity and selectivity. The results highlighted that modifications at the C-6 and C-7 positions significantly impacted the inhibitory potency against BChE .

Protective Activity Against Aβ Aggregation

Another investigation assessed the ability of tetrahydroisoquinoline derivatives to inhibit Aβ aggregation using the thioflavin T method. Compounds were found to exhibit dose-dependent inhibition of Aβ aggregation; notably, some derivatives outperformed donepezil, a standard treatment for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.